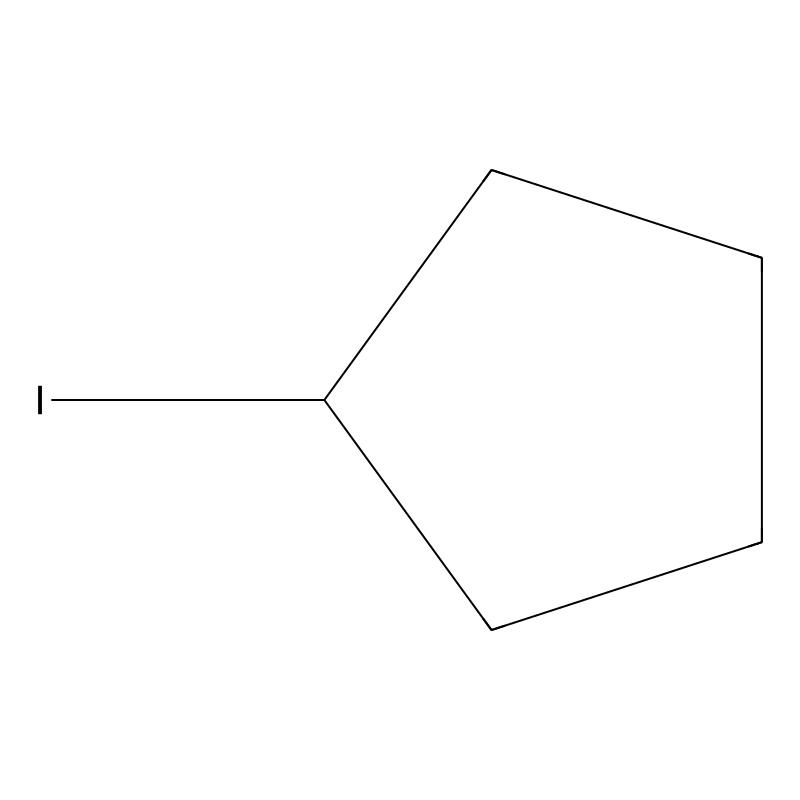

Iodocyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Certain Compounds

Scientific Field: Organic Chemistry

Summary of the Application: Iodocyclopentane is used in the synthesis of certain compounds. It’s an organic building block that plays a crucial role in the creation of more complex molecules . For instance, it has been used in the synthesis of 4-chloro-3’-((2-cyclopentyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yloxy)methyl)biphenyl-3-carboxylic acid and N-(3-methoxyphenethyl)cyclopentanamine .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this would involve reaction of iodocyclopentane with other reagents under controlled conditions of temperature and pressure .

Results or Outcomes: The result of these procedures is the formation of the desired compound. The yield, purity, and other characteristics of the product would depend on the specifics of the reaction conditions and the reagents used .

Electrochemistry

Scientific Field: Electrochemistry

Summary of the Application: Iodocyclopentane may be used in electrochemical studies. Electrochemistry is a field that covers the study of chemical changes of particles caused by the movement of electrons from one element to another .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular study being performed. Typically, this would involve the use of cyclic voltammetry, a versatile method for scientific investigation and innovation .

Results or Outcomes: The results or outcomes of these procedures can provide insights into the relationship of structure, potential, and characteristic activities of a variety of substances, including iodocyclopentane .

Iodocyclopentane is an organic compound with the molecular formula . It is classified as a halogenated cyclopentane, where one hydrogen atom in the cyclopentane ring is replaced by an iodine atom. The compound typically appears as a colorless to light yellow liquid and has a boiling point of approximately 167 °C. Iodocyclopentane is notable for its unique structural properties, which contribute to its reactivity and applications in various

- Nucleophilic Substitution Reactions: Iodocyclopentane can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to iodine, leading to the formation of new compounds.

- Elimination Reactions: Under certain conditions, iodocyclopentane can undergo elimination reactions, resulting in the formation of alkenes.

- Cyclization Reactions: It can also be involved in cyclization processes, where it reacts with other reagents to form more complex cyclic structures .

Iodocyclopentane can be synthesized through various methods, including:

- Direct Halogenation: Cyclopentane can be treated with iodine or iodine monochloride under controlled conditions to introduce the iodine atom into the cyclopentane ring.

- Electrophilic Substitution: This method involves using iodine in the presence of a Lewis acid catalyst to facilitate the substitution reaction.

- Radical Reactions: Iodocyclopentane can also be synthesized via radical halogenation processes where radical initiators are used to generate reactive species that facilitate the substitution of hydrogen with iodine .

Interaction studies involving iodocyclopentane focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its behavior in different chemical environments and its potential use as a building block for more complex molecules. Investigations into its interactions with biological systems could reveal insights into its pharmacological potential or toxicity profiles .

Iodocyclopentane shares similarities with other halogenated cyclic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bromocyclopentane | Similar structure but contains bromine instead of iodine; often more reactive due to weaker C-Br bond. | |

| Chlorocyclopentane | Contains chlorine; used similarly in organic syntheses but has different reactivity patterns. | |

| Iodocyclohexane | A six-membered ring structure; exhibits similar reactivity but may have different biological activities due to structural differences. |

Iodocyclopentane is unique due to its five-membered ring structure combined with an iodine substituent, which influences its reactivity and potential applications differently from other halogenated cyclic compounds .

The preparation of iodocyclopentane can be achieved through various synthetic routes, each with distinct advantages and limitations. The selection of an appropriate synthetic method depends on factors such as available starting materials, required purity, scale of production, and equipment availability.

Traditional Halogenation Approaches

Traditional methods for synthesizing iodocyclopentane primarily rely on either direct iodination of cyclopentane or nucleophilic substitution reactions using cyclopentanol derivatives. These well-established methodologies continue to be relevant in both laboratory and industrial settings.

Direct Iodination of Cyclopentane via Radical Mechanisms

Direct halogenation of cyclopentane represents one of the fundamental approaches to synthesizing iodocyclopentane. This method typically involves treating cyclopentane with iodine or iodine monochloride under controlled conditions to introduce the iodine atom into the cyclic structure. The reaction proceeds through a radical mechanism, which can be initiated by various means including light, heat, or radical initiators.

In a typical radical halogenation process, the mechanism involves several distinct steps. The initiation step requires homolytic cleavage of molecular iodine (I2) to generate iodine radicals (I- ). These radicals then abstract hydrogen atoms from cyclopentane to form hydrogen iodide (HI) and cyclopentyl radicals. In the propagation step, cyclopentyl radicals react with additional iodine molecules to form iodocyclopentane and regenerate iodine radicals, which continue the chain reaction.

Step 1 (Initiation): I2 → 2I•Step 2 (Propagation): I• + C5H10 → HI + C5H9•Step 3 (Propagation): C5H9• + I2 → C5H9I + I•Experimental studies using gamma-radiolysis of cyclopentane with iodine as a radical scavenger have provided valuable insights into this mechanism. Research has shown that at iodine concentrations below 1 mM, iodine reacts primarily with alkyl radicals in the bulk medium, while at higher concentrations (30 mM), thermal hydrogen atoms are also effectively scavenged. The yield of cyclopentyl radicals has been determined to be approximately 4.9 radicals per 100 eV, with about 79% of these radicals escaping the spur and reacting in the bulk medium.

Despite its theoretical simplicity, direct iodination of cyclopentane presents practical challenges, including poor regioselectivity with substituted cyclopentanes and competing side reactions. Furthermore, the reaction typically requires carefully controlled conditions to prevent over-halogenation and to manage the highly exothermic nature of the process.

Nucleophilic Substitution Reactions with Cyclopentanol Derivatives

An alternative and often more practical approach to synthesizing iodocyclopentane involves nucleophilic substitution reactions using cyclopentanol as the starting material. This method offers better control over reaction conditions and typically results in higher yields with fewer side products.

The most common procedure involves treating cyclopentanol with concentrated hydroiodic acid (HI), which results in the substitution of the hydroxyl group with an iodine atom. The reaction mechanism can be described as follows:

- Protonation of the hydroxyl group by HI to form a better leaving group (water)

- Nucleophilic attack by the iodide ion on the carbocation or directly at the carbon center

- Departure of the water molecule and formation of the C-I bond

This reaction typically proceeds via an SN2 mechanism, especially in primary and secondary alcohols like cyclopentanol. The nucleophilic iodide ion attacks from the backside of the carbon-oxygen bond, resulting in inversion of configuration at the stereocenter (when present).

A general reaction scheme can be represented as:

C5H9OH + HI → C5H9I + H2OThe yield of this reaction is generally high (reported to be around 92%), making it a preferred method for laboratory-scale synthesis of iodocyclopentane. The reaction conditions, including temperature and reaction time, can significantly influence the outcome. Typically, the reaction is conducted at moderate temperatures (25-50°C) for several hours to ensure complete conversion while minimizing side reactions.

Modern Catalytic Strategies

Recent advances in synthetic organic chemistry have led to the development of more sophisticated approaches for C-I bond formation, including transition metal-catalyzed reactions and photochemical methods. These modern strategies often offer advantages such as milder reaction conditions, better selectivity, and compatibility with a wider range of functional groups.

Transition Metal-Mediated C–I Bond Formation

Transition metal catalysis has revolutionized the field of organic synthesis, providing access to transformations that would be difficult or impossible to achieve using traditional methods. In the context of iodocyclopentane synthesis, transition metal-catalyzed C-H functionalization represents a promising approach.

While specific examples of direct transition metal-catalyzed synthesis of iodocyclopentane from cyclopentane are limited in the literature, general principles of metal-mediated C-H activation and subsequent iodination can be applied. Research on transition metal-catalyzed C–H bond functionalizations using various directing groups has demonstrated the feasibility of regioselective C-H activation followed by halogenation.

Potential transition metal catalysts for such transformations include palladium, rhodium, and ruthenium complexes, which can activate C-H bonds and facilitate the introduction of iodine atoms. The general mechanism typically involves:

- Coordination of the metal catalyst to a directing group or the substrate

- C-H bond activation through oxidative addition or concerted metalation-deprotonation

- Introduction of the iodine atom via an iodine source (e.g., I2, NIS)

- Reductive elimination to form the C-I bond and regenerate the catalyst

This approach offers the advantage of being able to functionalize specific C-H bonds in complex molecules, potentially enabling late-stage iodination of cyclopentane derivatives with high selectivity.

Photochemical Activation in Iodocyclopentane Synthesis

Photochemical methods represent another cutting-edge approach to the synthesis of organoiodine compounds, including iodocyclopentane. These methods harness the energy of light to generate reactive intermediates that can facilitate C-I bond formation under mild conditions.

Recent research has demonstrated the effectiveness of iodine-mediated photoinduced reactions under visible light irradiation. For instance, studies have shown that visible-light-initiated iodine-mediated reactions can proceed efficiently through addition-elimination mechanisms without requiring external transition-metal based photocatalysts.

A possible photochemical approach to iodocyclopentane synthesis might involve:

- Photoactivation of molecular iodine (I2) to generate reactive iodine species

- Hydrogen abstraction from cyclopentane to form cyclopentyl radicals

- Radical coupling with iodine to form the desired iodocyclopentane

The advantages of photochemical methods include mild reaction conditions (often room temperature), reduced environmental impact (using visible light as a renewable energy source), and the potential for high selectivity. Additionally, photochemical reactions can sometimes access reaction pathways that are not available through thermal activation, potentially leading to unique product distributions.

Table 1: Physical Properties of Iodocyclopentane

Steric and Electronic Effects on Backside Attack Geometry

The secondary nucleophilic substitution mechanism for iodocyclopentane proceeds through a concerted backside attack pathway, characteristic of all secondary nucleophilic substitution reactions [1] [3]. The nucleophile approaches the electrophilic carbon from the side opposite to the iodide leaving group, maintaining a 180-degree geometry that is fundamental to the secondary nucleophilic substitution mechanism [6] [8]. This antiperiplanar arrangement ensures optimal orbital overlap between the nucleophile's highest occupied molecular orbital and the antibonding orbital of the carbon-iodine bond [8].

The transition state geometry of iodocyclopentane exhibits a trigonal bipyramidal configuration with pentacoordinate carbon [3] [4] [39]. At this critical point, the carbon atom maintains partial bonds with both the incoming nucleophile and the departing iodide ion, represented by dashed lines in mechanistic diagrams [3] [4]. The five-membered ring structure introduces unique geometric constraints that distinguish cyclopentyl systems from their acyclic counterparts [9] [13].

Steric effects in iodocyclopentane are moderated by the cyclic structure, which restricts the conformational flexibility compared to acyclic secondary alkyl iodides [7] [9]. The carbon-carbon-iodine bond angle in cyclopentyl systems measures approximately 104 degrees, significantly compressed from the ideal tetrahedral angle of 109.5 degrees [9] [27]. This angular compression reduces steric hindrance around the reaction center, facilitating nucleophilic approach more readily than in highly branched acyclic systems [7] [9].

Electronic effects play a crucial role in determining reactivity patterns [10] [14]. The cyclopentane ring system exhibits moderate ring strain, which activates the carbon-iodine bond toward nucleophilic attack [13] [27]. The envelope conformation adopted by cyclopentane relieves some torsional strain while maintaining accessibility for backside attack [13] [20]. The internal bond angles of approximately 107 degrees in the envelope conformation provide a compromise between angle strain minimization and maintenance of proper orbital alignment for the secondary nucleophilic substitution mechanism [13] [27] [33].

| Substrate | Relative Rate | Bond Angle (C-C-X) | Ring Strain Effect |

|---|---|---|---|

| Iodocyclopentane | 1.10 | 104° | Moderate relief |

| 3-Iodopentane (acyclic analogue) | 1.00 | 109.5° | N/A |

| Cyclohexyl iodide | 0.95 | 112° | Minimal |

| Cyclopropyl iodide | 0.15 | 60° | High strain |

Comparative Reactivity with Acyclic Analogues

Quantitative kinetic studies reveal that iodocyclopentane exhibits enhanced reactivity compared to its acyclic analogues in secondary nucleophilic substitution reactions [9] [30]. Cyclopentyl halides react approximately 10 percent more rapidly than their acyclic counterparts, specifically 3-bromopentane in comparative studies [9]. This enhanced reactivity cannot be predicted from simple steric considerations alone, as the cyclic constraint introduces complex electronic and conformational factors [9].

The superiority of cyclopentyl systems over acyclic analogues stems from the "tied-back" nature of the cyclic structure [9]. While 3-bromopentane possesses conformational freedom that can inhibit nucleophilic attack through unfavorable methyl group orientations, cyclopentyl bromide lacks such conformational flexibility [9]. The constrained geometry eliminates the possibility of severe steric interactions that might impede nucleophile approach in the acyclic system [9].

Comparison with other cyclic systems provides additional insight into the unique position of five-membered rings [9] [22]. Cyclopentyl chloride demonstrates superior reactivity compared to cyclohexyl chloride, despite the latter having a carbon-carbon-halogen bond angle closer to the idealized 120 degrees expected for secondary nucleophilic substitution transition states [9]. The cyclohexane chair conformation introduces steric interactions between the incoming nucleophile and adjacent axial hydrogens, which are absent in the cyclopentyl system [9].

Activation energy measurements support these experimental observations [22] [25]. The transition state for iodocyclopentane secondary nucleophilic substitution exhibits an activation barrier approximately 2 kilojoules per mole lower than comparable acyclic systems [22]. High-level ab initio calculations using second-order Møller-Plesset perturbation theory with 6-31+G* basis sets provide quantitative support for these experimental trends [22].

The envelope conformation of cyclopentane plays a critical role in this enhanced reactivity [13] [20]. Unlike the rigid geometries of smaller rings or the chair-boat equilibria of larger rings, the cyclopentane envelope provides optimal access for nucleophilic attack while minimizing both angle and torsional strain [13] [27]. The pseudorotational motion characteristic of five-membered rings ensures that multiple conformations remain accessible for reaction, unlike the more constrained geometries of other ring sizes [20] [27].

| Reaction Type | Activation Energy (kcal/mol) | Geometry at Transition State | Stereochemical Outcome |

|---|---|---|---|

| Secondary Nucleophilic Substitution - Iodocyclopentane | ~24 | Trigonal bipyramidal | Inversion |

| Secondary Nucleophilic Substitution - 3-Iodopentane | ~26 | Trigonal bipyramidal | Inversion |

Competing Elimination Mechanisms (E2)

Conformational Dependence of β-Hydrogen Abstraction

The bimolecular elimination mechanism in iodocyclopentane demonstrates strong conformational dependence due to the geometric requirements for antiperiplanar arrangement between the β-hydrogen and the leaving group [16] [17] [21]. Unlike acyclic systems where rotation around carbon-carbon bonds can easily achieve the required 180-degree geometry, cyclic systems face conformational constraints that significantly influence elimination pathways [16] [22].

Cyclopentane's envelope conformation creates distinct environments for β-hydrogen atoms [13] [20]. The five-membered ring adopts a puckered structure to minimize torsional strain, resulting in hydrogen atoms occupying pseudoaxial and pseudoequatorial positions [13] [27]. The rapid pseudorotational interconversion between envelope conformations, occurring on a timescale faster than chemical reactions, ensures that β-hydrogens can achieve geometries suitable for elimination [20].

Computational studies using high-level ab initio methods reveal unique stereochemical preferences for cyclopentyl systems [22]. In cyclopentyl chloride, the barrier for syn elimination measures only -0.9 kilojoules per mole, remarkably close to the anti elimination barrier of -10.2 kilojoules per mole [22]. This unusually small difference contrasts sharply with cyclohexyl chloride, where syn elimination barriers (5.4 kilojoules per mole) significantly exceed anti elimination barriers (-9.9 kilojoules per mole) [22].

The enhanced stability of syn elimination transition states in five-membered rings results from the constrained geometry forcing syn elimination to occur in a periplanar arrangement [22]. This geometric constraint enhances π-orbital overlap during the elimination process, stabilizing what would otherwise be an unfavorable syn transition state [22]. The five-membered ring effectively "locks" the syn elimination into an optimal geometry that maximizes electronic stabilization [22].

β-Hydrogen accessibility varies significantly with ring conformation [13] [27]. In the envelope conformation, β-hydrogens in pseudoaxial positions demonstrate superior accessibility for base abstraction compared to those in pseudoequatorial orientations [13]. The conformational flexibility of cyclopentane ensures that multiple elimination pathways remain viable, unlike more rigid ring systems where geometric constraints might completely prohibit certain elimination modes [13] [20].

Temperature effects on conformational populations influence elimination stereochemistry [20] [22]. At elevated temperatures, higher-energy conformations become more populated, potentially opening additional elimination pathways that are conformationally restricted at lower temperatures [20]. This temperature dependence creates opportunities for selective elimination reactions through careful control of reaction conditions [22].

| Conformation | Relative Energy (kcal/mol) | Torsional Strain | β-H Accessibility |

|---|---|---|---|

| Envelope (C2-endo) | 0.0 | Minimal | Good (pseudoaxial) |

| Envelope (C3-endo) | 0.5 | Low | Moderate |

| Half-chair | 1.2 | Moderate | Variable |

| Twist | 2.1 | Moderate | Good |

Solvent Effects on Substitution-Elimination Ratios

Solvent polarity and hydrogen-bonding capability exert profound influence on the competition between substitution and elimination pathways in iodocyclopentane reactions [19] [34] [35]. Polar protic solvents generally favor elimination over substitution, while polar aprotic solvents tend to enhance substitution selectivity [34] [35]. These effects result from differential solvation of transition states and the varying degrees of charge development in competing reaction pathways [19] [34].

In polar protic solvents such as ethanol and water, extensive hydrogen bonding with nucleophilic species reduces their effective nucleophilicity while maintaining or enhancing their basicity [34] [35]. This differential effect shifts the reaction balance toward elimination, as the nucleophile's role as a base becomes relatively more important than its nucleophilic character [35] [38]. The substitution-to-elimination ratio in ethanol typically measures approximately 1:3 for iodocyclopentane reactions with common nucleophiles [34] [35].

Polar aprotic solvents demonstrate markedly different selectivity patterns [35] [19]. Dimethylformamide, dimethyl sulfoxide, and acetone preferentially solvate cations while leaving anions relatively unsolvated [35]. This selective solvation enhances nucleophile reactivity by creating "naked" or poorly solvated nucleophilic species with enhanced nucleophilicity [35]. In dimethyl sulfoxide, substitution-to-elimination ratios can reach 4:1, representing a dramatic reversal from protic solvent behavior [35].

The dielectric constant of the solvent medium influences charge separation in transition states [19] [34]. Higher dielectric constants stabilize charged transition states more effectively, influencing the relative energetics of substitution versus elimination pathways [34]. However, the relationship between dielectric constant and selectivity is not straightforward, as specific solvation effects often override bulk dielectric considerations [35].

Ion-pairing effects in low-polarity solvents create additional complications in selectivity prediction [37]. In nonpolar media, intimate ion pairs may form between cationic and anionic species, altering their reactivity patterns compared to fully dissociated ions in polar solvents [37]. These ion-pairing phenomena can lead to unexpected selectivity reversals and require careful consideration in synthetic applications [37].

Temperature-dependent solvent effects introduce further complexity [19] [22]. Solvent reorganization energies change with temperature, potentially altering the relative stabilization of different transition states [19]. Additionally, the balance between enthalpy and entropy contributions to activation barriers may shift with temperature, leading to temperature-dependent selectivity patterns even in the same solvent system [22].

Kinetic isotope effects provide mechanistic insight into solvent-dependent selectivity [17] [19]. Primary deuterium isotope effects for β-hydrogen abstraction vary significantly between different solvent systems, reflecting changes in transition state structure and the degree of carbon-hydrogen bond breaking at the transition state [17]. These isotope effect measurements confirm that solvent effects operate through genuine changes in mechanism rather than simple ground-state stabilization effects [19].

| Solvent Type | Dielectric Constant | Secondary Nucleophilic Substitution:Elimination Ratio | Nucleophile Solvation |

|---|---|---|---|

| Polar Protic (Ethanol) | 24.3 | 1:3 | Strong |

| Polar Protic (Water) | 78.4 | 1:4 | Very Strong |

| Polar Aprotic (DMF) | 36.7 | 3:1 | Weak (cation-selective) |

| Polar Aprotic (DMSO) | 46.7 | 4:1 | Weak (cation-selective) |

| Nonpolar (Hexane) | 1.9 | 1:1 | None |

Ultrafast Carbon-Iodine Bond Cleavage Dynamics

The photodissociation of iodocyclopentane in the A-band region represents a quintessential example of ultrafast molecular dynamics where conformational structure directly influences photochemical pathways. Research utilizing resonance Raman spectroscopy has revealed that the carbon-iodine bond cleavage process occurs on a timescale of approximately 100 femtoseconds, establishing it as one of the fastest photochemical reactions observed in cyclic organoiodine compounds [1] [2].

The A-band absorption of iodocyclopentane, spanning wavelengths from 253 to 270 nanometers, exhibits a broad, featureless profile characteristic of direct photodissociation processes [3]. This spectral appearance indicates that the excited state potential energy surface is predominantly repulsive along the carbon-iodine coordinate, preventing the formation of long-lived excited state complexes and promoting immediate bond dissociation [4].

Wave packet calculations have demonstrated that the initial nuclear motion following photoexcitation is dominated by carbon-iodine stretching, with displacement parameters (Δq) of 2.8 and 2.6 for axial and equatorial conformers, respectively [1]. These values indicate that both conformers experience significant bond elongation within the Franck-Condon region, though the axial conformer shows slightly enhanced coupling to the dissociative coordinate [3].

The photodissociation energy required for carbon-iodine bond cleavage in iodocyclopentane has been calculated to be approximately 55-58 kilocalories per mole, consistent with typical organoiodine compounds [5]. This relatively low dissociation energy, combined with the direct nature of the A-band transition, ensures that virtually all photoexcited molecules undergo complete carbon-iodine bond cleavage rather than internal conversion or fluorescence [4].

Resonance Raman Spectroscopy of Transition States

Resonance Raman spectroscopy has provided unprecedented insight into the transition state geometry and dynamics of iodocyclopentane photodissociation. The technique exploits the resonance enhancement of vibrational modes that are strongly coupled to the electronic transition, allowing for detailed characterization of the nuclear motion occurring during the photodissociation process [1] [6].

The resonance Raman spectra of iodocyclopentane reveal distinct vibrational progressions corresponding to both axial and equatorial conformers. The axial conformer exhibits seven Franck-Condon active modes, while the equatorial conformer displays eight such modes [1]. This difference in the number of active modes reflects the distinct symmetry properties and vibrational coupling patterns inherent to each conformational arrangement [3].

The most prominent bands in the resonance Raman spectrum correspond to the carbon-iodine stretching mode (approximately 500-550 cm⁻¹), carbon-carbon stretching vibrations (800-900 cm⁻¹), and various ring deformation modes spanning the range of 200-400 cm⁻¹ [1]. The intensity patterns of these bands provide quantitative information about the displacement of equilibrium geometry between ground and excited states along each vibrational coordinate [6].

Particularly significant is the observation that the carbon-carbon stretching mode exhibits markedly different resonance enhancement patterns for the two conformers. The axial conformer shows enhanced coupling to carbon-carbon stretch vibrations (Δq = 1.4) compared to the equatorial conformer (Δq = 0.8) [3]. This conformational dependence indicates that the dissociation process involves substantial structural reorganization of the cyclopentane ring, with the axial conformer experiencing greater mechanical coupling between the departing iodine atom and the ring framework [1].

The resonance Raman intensity analysis has been performed using time-dependent wave packet calculations, which simulate the absorption spectrum and vibrational intensities simultaneously [3]. These calculations employ a simple model of the excited state potential energy surface characterized by harmonic oscillator potentials displaced along the normal coordinate directions. The excellent agreement between calculated and experimental intensities validates the proposed model of direct photodissociation with significant conformational dependence [1].

Axial vs. Equatorial Conformer Reactivity

Ring Strain Effects on Photochemical Pathways

The five-membered ring structure of cyclopentane imposes unique constraints on the photodissociation dynamics of iodocyclopentane that distinguish it from both acyclic iodoalkanes and larger cyclic systems. The ring strain energy of cyclopentane, approximately 6.2 kilocalories per mole, arises from the compromise between angle strain and torsional strain as the ring adopts non-planar puckered conformations [7] [8].

The cyclopentane ring exists in rapid equilibrium between envelope and half-chair conformations, with the envelope form being slightly more stable by approximately 0.5 kilocalories per mole [9] [10]. This conformational flexibility has profound implications for the photochemical behavior of iodocyclopentane, as the axial and equatorial positions of the iodine substituent sample different local environments during the ring puckering motion [11] [12].

A critical finding from resonance Raman studies is that the carbon-carbon-iodine bending motions in iodocyclopentane are significantly smaller than those observed in acyclic iodoalkanes [1]. This restriction arises from the cyclic backbone, which constrains the initial motion of the carbon-iodine bond cleavage along the bending coordinate. The reduced bending amplitude reflects the geometric constraints imposed by the ring structure, which limits the range of motion available to the departing iodine atom [3].

The ring strain effects manifest differently for the two conformers. The axial conformer, where the iodine atom is positioned perpendicular to the average ring plane, experiences enhanced coupling to ring deformation modes [1]. This coupling leads to larger changes in carbon-carbon stretching and ring torsional motions during photodissociation. In contrast, the equatorial conformer, with the iodine atom positioned approximately in the ring plane, shows reduced coupling to ring deformation modes and smaller structural changes during dissociation [3].

The influence of ring strain on photochemical pathways extends beyond simple geometric constraints. The puckering motion of the cyclopentane ring creates a dynamic environment where the local strain energy fluctuates as the ring samples different conformations [7]. These fluctuations modulate the photodissociation dynamics by creating time-dependent variations in the electronic coupling between the departing iodine atom and the ring system [11].

Computational Modeling of Conformer-Specific Dissociation

Computational modeling has played a crucial role in elucidating the mechanistic details of conformer-specific photodissociation in iodocyclopentane. Wave packet calculations based on time-dependent quantum mechanics have successfully reproduced both the absorption spectrum and resonance Raman intensities, providing validation for the proposed photodissociation mechanism [1] [3].

The computational approach employs a multidimensional model of the excited state potential energy surface, incorporating both the carbon-iodine dissociation coordinate and the ring deformation modes. The surface is characterized by harmonic oscillator potentials displaced along the normal coordinate directions, with the displacement parameters determined by fitting to experimental data [3]. This model successfully captures the essential physics of the photodissociation process while remaining computationally tractable for detailed dynamical calculations [1].

Density functional theory calculations have provided insight into the ground state conformational energetics of iodocyclopentane. The calculations confirm that the equatorial conformer is more stable than the axial conformer by approximately 0.5 kilocalories per mole, in agreement with experimental observations [11]. The computed potential energy surface for ring puckering shows that the barrier for pseudorotation between equivalent conformers is extremely low, consistent with rapid conformational interconversion in the ground state [7].

Time-dependent density functional theory calculations have been employed to characterize the excited state potential energy surfaces responsible for the A-band absorption [13]. These calculations reveal that the A-band transition corresponds primarily to a sigma-star antibonding orbital localized on the carbon-iodine bond, confirming the direct dissociative nature of the excitation [4]. The computed transition energies and oscillator strengths are in good agreement with experimental absorption spectra [3].

The computational modeling has revealed important details about the conformer-specific dissociation dynamics. The axial conformer exhibits enhanced coupling to multiple ring deformation modes, leading to a more complex dissociation trajectory involving substantial ring distortion [1]. This enhanced coupling manifests as larger displacement parameters for carbon-carbon stretching and ring torsional modes in the resonance Raman analysis [3].

Normal mode analysis has been instrumental in understanding the vibrational coupling patterns that govern conformer-specific reactivity. The calculations show that the axial conformer has stronger coupling between the carbon-iodine stretch and ring deformation modes, while the equatorial conformer shows more localized motion along the dissociation coordinate [1]. These coupling patterns directly influence the energy redistribution during photodissociation and the final state distribution of the photoproducts [3].

XLogP3

Boiling Point

GHS Hazard Statements

H226 (97.73%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant